molecular formula C13H19BrN2O2S B4558809 4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide

4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide

Cat. No.: B4558809
M. Wt: 347.27 g/mol
InChI Key: COKRPQIMYAYYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C13H19BrN2O2S and its molecular weight is 347.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.03506 g/mol and the complexity rating of the compound is 300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

4-Bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide's chemical structure suggests potential involvement in synthesis and reactions yielding complex organic compounds. For example, related compounds have been utilized in the synthesis of N-substituted 2-acelmethylidene-1,3-thiazolidin-4-ones through reactions with ethyl bromoacetate, highlighting the chemical versatility and reactivity of bromo and ethyl substituted thiophene derivatives (Jagodziński et al., 2000).

Polymer Research

Morpholine derivatives have been incorporated into biodegradable polyesteramides with pendant functional groups, showcasing their utility in polymer chemistry. This application is significant in developing materials with specific properties, such as biodegradability and functionalization, which are crucial in medical and environmental applications (Veld et al., 1992).

Photostabilization of Materials

Thiophene derivatives, similar in structure to this compound, have been explored for their photostabilizing effects on poly(vinyl chloride) (PVC), indicating their potential role in material science to enhance the durability and longevity of plastics exposed to UV radiation (Balakit et al., 2015).

Copper Complex Formation

Research into the cyclization of morpholine derivatives has led to the discovery of complex formation with copper(II) chloride, suggesting applications in coordination chemistry and possibly catalysis. This highlights the potential of such compounds in facilitating or mediating chemical reactions through complex formation (Petrov et al., 2020).

Pharmaceutical Applications

While direct information on this compound was not found, related compounds have shown potential in pharmaceutical applications. For example, certain benzo[b]thiophen derivatives have been synthesized and tested for their pharmacological properties, suggesting a pathway for the exploration of similar compounds in drug development (Chapman et al., 1971).

Properties

IUPAC Name

4-bromo-5-ethyl-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-2-11-10(14)9-12(19-11)13(17)15-3-4-16-5-7-18-8-6-16/h9H,2-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKRPQIMYAYYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NCCN2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide
Reactant of Route 4
4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide
Reactant of Route 5
4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide
Reactant of Route 6
4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.